potassium;1,3-oxazolidin-3-ide-2,4-dione
Overview
Description
Potassium;1,3-oxazolidin-3-ide-2,4-dione, also known as potassium 2,4-dioxo-1,3-oxazolidin-3-ide, is a heterocyclic compound with the molecular formula C3H2KNO3. This compound features a five-membered ring structure containing both nitrogen and oxygen atoms, making it a member of the oxazolidinone family. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1,3-oxazolidin-3-ide-2,4-dione typically involves the reaction of urea with ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another approach involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often employs scalable methods such as the Goldberg coupling reaction. This reaction involves the coupling of commercially available ®-epichlorohydrin and aryl bromides, providing a convenient procedure for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Potassium;1,3-oxazolidin-3-ide-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones to their corresponding alcohols.
Substitution: N-arylation reactions with aryl halides are common, leading to the formation of 3-aryl-2-oxazolidinones.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and aryl halides are commonly used in N-arylation reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Potassium;1,3-oxazolidin-3-ide-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Oxazolidinone derivatives are used in the development of antibiotics such as linezolid and tedizolid.
Industry: Employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of potassium;1,3-oxazolidin-3-ide-2,4-dione involves its interaction with specific molecular targets. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action disrupts bacterial growth and replication, making oxazolidinones effective against various bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A more potent oxazolidinone antibiotic with improved efficacy and tolerability.
Contezoid: Another oxazolidinone derivative in clinical trials for its antibacterial properties.
Uniqueness
Potassium;1,3-oxazolidin-3-ide-2,4-dione is unique due to its specific potassium salt form, which may influence its solubility and reactivity compared to other oxazolidinones. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and pharmaceutical development .
Properties
IUPAC Name |
potassium;1,3-oxazolidin-3-ide-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3.K/c5-2-1-7-3(6)4-2;/h1H2,(H,4,5,6);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSVKEYAWJUQQV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)[N-]C(=O)O1.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2KNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55755-38-9 | |
Record name | potassium 2,4-dioxo-1,3-oxazolidin-3-ide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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